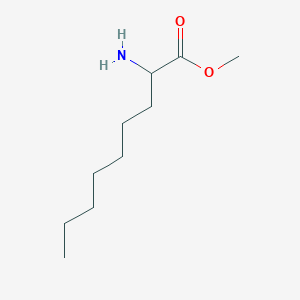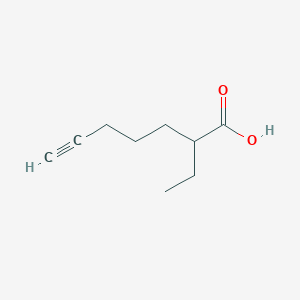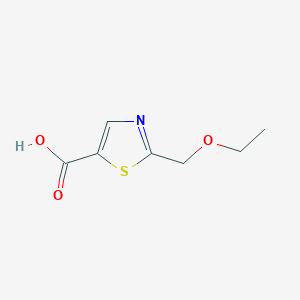
Methyl 2-aminononanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-aminononanoate is an organic compound with the molecular formula C10H21NO2 It is a methyl ester derivative of 2-aminononanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-aminononanoate can be synthesized through several methods. One common approach involves the esterification of 2-aminononanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-aminononanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Amides, substituted amines.
Aplicaciones Científicas De Investigación
Methyl 2-aminononanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for peptide synthesis.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for surfactants and lubricants.
Mecanismo De Acción
The mechanism by which methyl 2-aminononanoate exerts its effects depends on its specific application. In biochemical pathways, it may act as a substrate for enzymes, participating in reactions that modify its structure. The ester group can be hydrolyzed by esterases, releasing the active 2-aminononanoic acid, which can then interact with various molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-aminodecanoate
- Methyl 2-aminoundecanoate
- Methyl 2-aminododecanoate
Comparison
Methyl 2-aminononanoate is unique due to its specific chain length and the presence of both an amino and ester functional group. This combination allows for diverse chemical reactivity and potential applications. Compared to its analogs with longer or shorter carbon chains, this compound may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications where its properties are advantageous.
Propiedades
Número CAS |
181212-92-0 |
|---|---|
Fórmula molecular |
C10H21NO2 |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
methyl 2-aminononanoate |
InChI |
InChI=1S/C10H21NO2/c1-3-4-5-6-7-8-9(11)10(12)13-2/h9H,3-8,11H2,1-2H3 |
Clave InChI |
XCEHSTDRCVKULW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B13638389.png)



![2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13638408.png)








![2-Amino-2-{spiro[3.3]heptan-2-yl}aceticacid](/img/structure/B13638460.png)
